rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene
Description
rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene is a versatile chemical compound with the molecular formula C13H17Br. It is characterized by the presence of a bromomethyl group attached to a cyclohexyl ring, which is further connected to a benzene ring. This unique structure allows the compound to participate in various chemical reactions and makes it valuable in scientific research and industrial applications .
Properties
CAS No. |
2307776-35-6 |
|---|---|
Molecular Formula |
C13H17Br |
Molecular Weight |
253.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene typically involves the bromination of [(1R,2S)-2-methylcyclohexyl]benzene. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired bromomethyl derivative .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials science.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S)-2-(chloromethyl)cyclohexyl]benzene
- [(1R,2S)-2-(iodomethyl)cyclohexyl]benzene
- [(1R,2S)-2-(methyl)cyclohexyl]benzene
Uniqueness
rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
